molecular formula C16H28Cl2N2O3 B4200311 N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4200311
M. Wt: 367.3 g/mol
InChI Key: CZXNSUYTFSDWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13640, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the 5-HT1A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, anxiety, and stress. This compound has been used in a variety of studies to investigate the role of the 5-HT1A receptor in these processes, including studies on depression, anxiety, and addiction.

Mechanism of Action

N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This results in a downstream signaling cascade that ultimately leads to the modulation of neurotransmitter release and neuronal activity. This compound has also been shown to have allosteric modulatory effects on the 5-HT1A receptor, meaning that it can enhance or inhibit the activity of other ligands that bind to the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the brain and other tissues. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, as well as to modulate the activity of GABAergic and glutamatergic neurons. This compound has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride for lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, this compound also has some limitations, including its relatively low potency compared to other 5-HT1A receptor ligands and its potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is the development of more potent and selective 5-HT1A receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the 5-HT1A receptor in other physiological processes, such as pain perception and cardiovascular function. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-3-21-16-14(5-4-6-15(16)19-2)13-17-7-8-18-9-11-20-12-10-18;;/h4-6,17H,3,7-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXNSUYTFSDWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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